molecular formula C25H23N3 B14285664 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine CAS No. 138408-51-2

3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine

Cat. No.: B14285664
CAS No.: 138408-51-2
M. Wt: 365.5 g/mol
InChI Key: PSKFCFRJPUWICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine typically involves the functionalization of imidazole derivatives. One common method is the lithiation of 1-(triphenylmethyl)imidazole, followed by its reaction with various electrophiles . This process can be efficiently carried out using flow chemistry techniques at ambient temperature, achieving high yields in short reaction times .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to ensure consistent and high-yield production .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the electrophiles used. For example, the reaction with alkyl halides can introduce alkyl groups, while reactions with acyl chlorides can introduce acyl groups .

Mechanism of Action

The mechanism of action of 3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, influencing biological pathways. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine is unique due to the presence of the triphenylmethyl group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

138408-51-2

Molecular Formula

C25H23N3

Molecular Weight

365.5 g/mol

IUPAC Name

3-(1-tritylimidazol-4-yl)prop-2-en-1-amine

InChI

InChI=1S/C25H23N3/c26-18-10-17-24-19-28(20-27-24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-17,19-20H,18,26H2

InChI Key

PSKFCFRJPUWICJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C=CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.